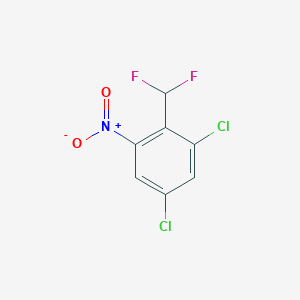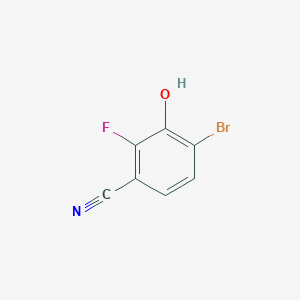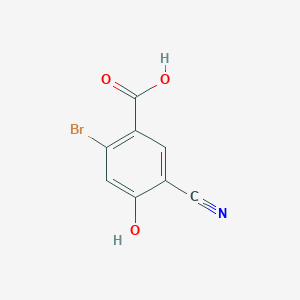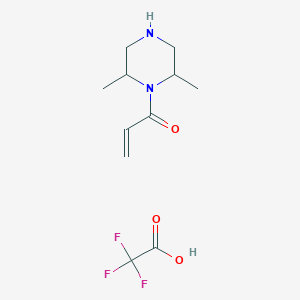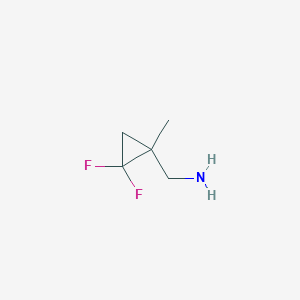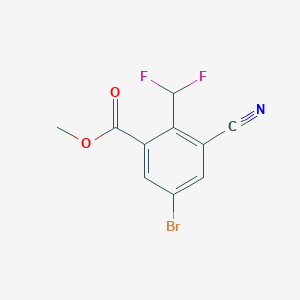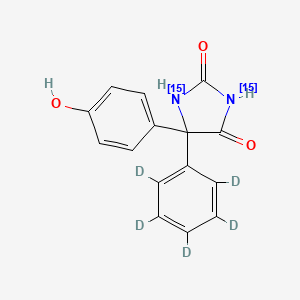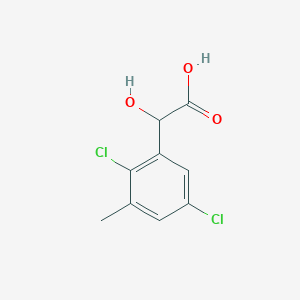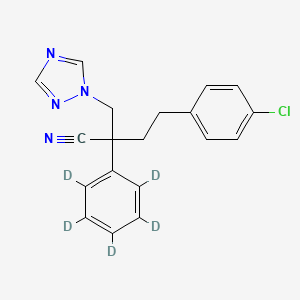
Fenbuconazole (phenyl D5)
Übersicht
Beschreibung
Fenbuconazole, also known as RH 7592 , is a triazole fungicide . It exhibits systemic , protectant , and curative actions. Its low aqueous solubility makes it soluble in various organic solvents, and it is non-volatile . Depending on local conditions, fenbuconazole can persist in both soil and water systems. Notably, it is not expected to leach to groundwater due to its physico-chemical properties .
Molecular Structure Analysis
Fenbuconazole is a chiral molecule , existing as a racemate of the R- and S-forms. Its chemical formula is C₁₉H₁₇ClN₄ , and the canonical SMILES representation is: C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N .
Wissenschaftliche Forschungsanwendungen
Agricultural Fungicide
Fenbuconazole is extensively used in agriculture to control a range of diseases. It’s effective against powdery mildew , black rot , scab , rusts , smuts , and leaf spots . Its application spans across various crops including cereals , vines , top fruit , stone fruit , bananas , pecans , and rice .
Environmental Fate Analysis
The compound’s persistence in soil and water systems is a subject of environmental fate studies. Fenbuconazole has a low aqueous solubility but is soluble in many organic solvents, which influences its behavior in the environment .
Ecotoxicological Research
Fenbuconazole poses moderate toxicity to aquatic species, earthworms, and honeybees. Research in this field focuses on understanding the acute and chronic effects of this fungicide on non-target organisms .
Human Health Risk Assessment
Studies on fenbuconazole also include mammalian toxicity and potential endocrine-disrupting effects. The compound’s chronic toxicity to mammals is of particular concern, prompting detailed risk assessments .
Pesticide Residue Analysis
Residue analysis is crucial for ensuring food safety. Fenbuconazole’s residues are monitored in food products to prevent exposure above the safety threshold .
Groundwater Contamination Studies
Due to its chemical properties, fenbuconazole is not expected to leach into groundwater. However, potential for particle-bound transport is high, making it an important subject for groundwater contamination studies .
Air Quality Monitoring
While fenbuconazole is not volatile, its presence in the air as particulate matter is a concern for air quality monitoring, especially in agricultural regions .
Development of Analytical Methods
The synthesis of stable isotope-labelled versions of fenbuconazole, such as Fenbuconazole (phenyl D5), aids in the development of analytical methods for environmental testing .
Wirkmechanismus
Target of Action
Fenbuconazole (phenyl D5) is a triazole fungicide . The primary targets of Fenbuconazole (phenyl D5) are fungi, specifically those causing diseases such as powdery mildew, black rot, and scab . The compound acts systemically and has both protectant and curative actions .
Mode of Action
Fenbuconazole (phenyl D5) interacts with its targets by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes . This disruption in ergosterol biosynthesis leads to changes in membrane permeability and function, ultimately resulting in the death of the fungal cells .
Biochemical Pathways
The primary biochemical pathway affected by Fenbuconazole (phenyl D5) is the ergosterol biosynthesis pathway . By inhibiting the enzyme involved in this pathway, Fenbuconazole (phenyl D5) prevents the production of ergosterol, leading to a disruption in fungal cell membrane integrity and function . The downstream effects include impaired cell growth and replication, leading to the eventual death of the fungal cells .
Pharmacokinetics
Fenbuconazole (phenyl D5) has a low aqueous solubility but is soluble in many organic solvents . . These properties impact the bioavailability of Fenbuconazole (phenyl D5), influencing its distribution in the environment and its accessibility to target organisms.
Result of Action
The molecular and cellular effects of Fenbuconazole (phenyl D5)'s action include changes in fungal cell membrane permeability and function due to the disruption of ergosterol biosynthesis . This leads to impaired cell growth and replication, and ultimately, the death of the fungal cells .
Action Environment
The action, efficacy, and stability of Fenbuconazole (phenyl D5) can be influenced by various environmental factors. For instance, its persistence in soil and water systems can vary depending on local conditions . Furthermore, its potential for particle-bound transport is high, suggesting that it can be transported to non-target areas, potentially affecting its efficacy .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-(1,2,4-triazol-1-ylmethyl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDJADAKIFFEKQ-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501044315 | |
| Record name | 4-(4-Chlorophenyl)-2-(2D5)phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501044315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1398066-06-2 | |
| Record name | 4-(4-Chlorophenyl)-2-(2D5)phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501044315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




